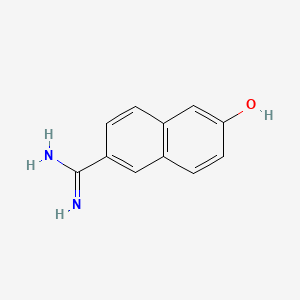

6-Amidino-2-naphthol

CAS No.: 58200-88-7

Cat. No.: VC1594597

Molecular Formula: C11H10N2O

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58200-88-7 |

|---|---|

| Molecular Formula | C11H10N2O |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | 6-hydroxynaphthalene-2-carboximidamide |

| Standard InChI | InChI=1S/C11H10N2O/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9/h1-6,14H,(H3,12,13) |

| Standard InChI Key | ULKSSXOMKDEKPC-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N |

Introduction

Chemical Properties and Structure

Molecular Identification

6-Amidino-2-naphthol is a naphthalene derivative characterized by an amidino group at position 6 and a hydroxyl group at position 2. The compound exists in various salt forms, with the hydrochloride salt being one of the most common preparations for research purposes .

Physical and Chemical Characteristics

The physical and chemical characteristics of 6-Amidino-2-naphthol hydrochloride are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C11H11ClN2O |

| Molecular Weight | 222.67 g/mol |

| Physical Appearance | Light Red Solid |

| Melting Point | 267-269°C |

| Recommended Storage | -20°C Freezer |

| Solubility | Slightly soluble in DMSO and Methanol |

| CAS Number | 66217-10-5 |

Table 1: Physical and chemical properties of 6-Amidino-2-naphthol hydrochloride

Structural Features

The compound features a naphthalene core structure with an amidino (diaminomethylidene) group and a hydroxyl substituent. The amidino group contributes to the compound's ability to interact with biological systems, particularly in its role as a metabolite of protease inhibitors. The parent compound (without the hydrochloride) has a PubChem CID of 171644, while the hydrochloride salt has a CID of 135949087 .

Synthesis Methods

Traditional Synthetic Approaches

The synthesis of 6-Amidino-2-naphthol typically involves multiple reaction steps. One traditional approach starts with 6-bromo-2-naphthol, which undergoes cyanation with copper cyanide to form 6-cyano-2-naphthol . This intermediate then serves as the foundation for further modifications to introduce the amidino group.

Modern Synthetic Routes

A more recent and industrially viable synthetic pathway begins with 6-hydroxy-2-naphthaldehyde as the starting material. This approach involves:

-

An addition-elimination reaction using dimethyl sulfoxide and hydroxylamine hydrochloride to form 6-cyano-2-naphthol

-

A Pinner reaction in hydrochloric acid/methanol solution to yield 6-hydroxy-2-naphthalene imino methyl ester hydrochloride

-

An ammonolysis reaction using ammonia gas to produce 6-amidino-2-naphthol

-

Conversion to the desired salt form through sequential reactions with sodium bicarbonate and an appropriate acid (such as methanesulfonic acid for the mesylate salt or hydrochloric acid for the hydrochloride salt)

Industrial Production Considerations

Industrial production methods for 6-Amidino-2-naphthol and its salts have been optimized for scalability, safety, and efficiency. The improved Pinner method, which utilizes acetyl chloride and methanol to generate hydrochloric acid in situ, has gained particular favor in industrial settings due to its operational advantages and ease of scale-up . This method minimizes the handling of hazardous gases while maintaining high yields and product purity.

Metabolic Significance

Relationship to Nafamostat Mesylate

6-Amidino-2-naphthol is a major metabolite of Nafamostat Mesylate (NM), a synthetic serine protease inhibitor . Nafamostat Mesylate, with the chemical name 6-amidino-2-naphthyl-4-guanidinobenzoate dimesylate, has been used clinically for the treatment of acute pancreatitis since its approval in Japan in 1986 .

Metabolic Pathways

The metabolic pathway of Nafamostat Mesylate involves hydrolysis in aqueous solution, leading to the formation of 6-Amidino-2-naphthol and [4-(4,5-dihydro-1H-imidazol-2-yl)amino]benzoic acid (IABA) . This hydrolysis follows pseudo-first-order reaction kinetics and is influenced by pH conditions, with the parent compound showing stability under acidic conditions between pH 2 and pH 3 .

Biological Activity

Structure-Activity Relationship

The loss of biological activity in 6-Amidino-2-naphthol compared to Nafamostat Mesylate highlights the importance of the complete molecular structure for protease inhibition. The ester linkage in Nafamostat, which connects the 6-amidino-2-naphthyl moiety to the 4-guanidinobenzoate group, appears to be essential for its biological activity. When this bond is hydrolyzed during metabolism, resulting in 6-Amidino-2-naphthol, the protease inhibitory activity is lost .

Stability Studies and Chemical Behavior

Stability in Aqueous Solution

Research on the stability of Nafamostat Mesylate has indirectly provided insights into the formation and stability of 6-Amidino-2-naphthol. In aqueous solution, Nafamostat undergoes hydrolysis to form 6-Amidino-2-naphthol and other metabolites. This hydrolysis reaction follows pseudo-first-order kinetics and is highly pH-dependent .

Photoreactivity

Studies have shown that Nafamostat Mesylate is photosensitive and decomposes upon exposure to xenon light, forming 6-Amidino-2-naphthol, [4-(4,5-dihydro-1H-imidazol-2-yl)amino]benzoic acid, and a benzophenone derivative identified as 6-amidino-2-hydroxy-1-naphthyl[4-(4,5-dihydro-1H-imidazol-2-yl)amino]-phenyl ketone . This photorearrangement reaction provides additional context for understanding the chemical behavior of 6-Amidino-2-naphthol and related compounds.

Applications in Pharmaceutical Research

As a Reference Standard

6-Amidino-2-naphthol, particularly in its hydrochloride salt form, serves as an important reference standard in pharmaceutical analysis. It is used to identify and quantify the metabolites of Nafamostat Mesylate in biological samples, supporting pharmacokinetic studies and drug metabolism research .

In Drug Development

The compound plays a significant role in the development of protease inhibitors and related drugs. As an intermediate in the synthesis of Nafamostat Mesylate, 6-Amidino-2-naphthol and its salt forms contribute to the production of medications used in treating acute pancreatitis . Understanding the properties and behavior of this compound helps in designing more stable and effective pharmaceutical agents.

As a Biomarker

Given its status as a major metabolite of Nafamostat Mesylate, 6-Amidino-2-naphthol can potentially serve as a biomarker for monitoring drug exposure and metabolism in patients receiving Nafamostat therapy. Detection and quantification of this metabolite in biological fluids could provide valuable information about drug absorption, distribution, and clearance .

Comparative Analysis with Related Compounds

Salt Forms Comparison

6-Amidino-2-naphthol exists in various salt forms, with the hydrochloride and methanesulfonate (mesylate) being the most commonly studied. These different salt forms exhibit varying properties that influence their stability, solubility, and applications:

| Property | Hydrochloride Salt | Methanesulfonate Salt |

|---|---|---|

| Molecular Formula | C11H11ClN2O | C12H14N2O4S |

| Molecular Weight | 222.67 g/mol | 282.32 g/mol |

| Primary Use | Reference standard, metabolite studies | Pharmaceutical intermediate |

| Stability | Stable under recommended storage conditions | Enhanced stability for industrial processes |

| CAS Number | 66217-10-5 | 82957-06-0 |

Table 2: Comparison of different salt forms of 6-Amidino-2-naphthol

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume